N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Medicinal Chemistry ADME Optimization Sulfonamide Derivatives

Researchers require structurally validated sulfonamides for SAR studies, but analog class assumptions often mislead potency predictions. This compound (CAS 1090412-70-6, ≥98% purity) offers quantified physicochemical data to de-risk your assays. - **Differentiated Scaffold**: Cyclohexyl N-substituent modulates lipophilicity (LogP 2.75) vs. parent core, altering gamma-secretase and COX-2 inhibition profiles. - **ADME Benchmark**: TPSA 46.17 Ų and 3 rotatable bonds enable validation of permeability models for sulfonamide libraries. - **Supply Certainty**: Analytical-grade material with batch-specific data available for in vitro APP processing or enzyme inhibition assays.

Molecular Formula C13H18FNO2S
Molecular Weight 271.35 g/mol
Cat. No. B14892476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide
Molecular FormulaC13H18FNO2S
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCCCC2
InChIInChI=1S/C13H18FNO2S/c1-10-9-11(14)7-8-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3
InChIKeyFOFBYKAVJVMDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Baseline Profile & Supply


N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS 1090412-70-6) is a small-molecule sulfonamide derivative (C13H18FNO2S, MW 271.35) that combines a cyclohexyl moiety with a 4-fluoro-2-methyl-substituted benzenesulfonamide core . It is commercially available from multiple research chemical suppliers at ≥98% purity for in vitro screening and medicinal chemistry applications . Structurally, it belongs to a broader class of cycloalkyl sulfonamides that have been explored as gamma-secretase inhibitors, carbonic anhydrase inhibitors, and platelet-activating factor (PAF) receptor antagonists [1].

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Non-Interchangeability


Sulfonamide-based compounds within the cycloalkyl-benzenesulfonamide class exhibit highly divergent biological activities and physicochemical properties based on subtle structural variations. For example, while the 4-fluoro-2-methylbenzenesulfonamide core is known to inhibit COX-2 and carbonic anhydrase enzymes [1], the addition of a cyclohexyl N-substituent alters lipophilicity, topological polar surface area, and metabolic stability in ways that preclude simple analog substitution [2]. Within the cyclohexyl sulfonamide patent literature, even minor modifications to the aryl substitution pattern produce compounds with distinct gamma-secretase inhibition potency and selectivity profiles [3]. Therefore, procurement decisions must be guided by compound-specific quantitative data rather than assumed class-level interchangeability.

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Head-to-Head Differentiation


LogP Differentiation vs. Regioisomeric Analogs

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide exhibits a computed LogP value of 2.75 , which is significantly lower than its regioisomer 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide (LogP = 3.92) . This ~1.2 log unit difference represents an approximate 15-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially less lipophilic than its regioisomer despite identical molecular formula. For comparison, the parent 4-fluoro-2-methylbenzenesulfonamide lacking the cyclohexyl group has a LogP of approximately 1.5 (estimated based on C7H8FNO2S core) [1].

Medicinal Chemistry ADME Optimization Sulfonamide Derivatives

TPSA and H-Bond Profile vs. Sulfonate Analogs

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide possesses a TPSA of 46.17 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors . This contrasts with structurally related cyclohexyl-containing sulfonates such as compound 1g (possessing cyclohexyl and p-fluorobenzenesulfonate moieties) which, while not directly comparable in TPSA due to ester linkage, demonstrates that the sulfonamide linkage (-SO2NH-) of the target compound provides a hydrogen bond donor capability absent in sulfonate esters [1]. The TPSA value of 46.17 Ų falls below the typical threshold of 60 Ų for optimal CNS penetration, suggesting potential blood-brain barrier permeability not shared by larger N-substituted analogs [2].

Drug Design Permeability Prediction Sulfonamide Pharmacophores

Metabolic Stability: Cyclohexyl Oxidation vs. Oxetane Analogs

Class-level data from a metabolism-directed design study of N-arylsulfonamide-based gamma-secretase inhibitors demonstrates that cyclohexyl-containing analogs (exemplified by 'lead cyclohexyl analogue 6') undergo extensive oxidation on the cycloalkyl motif by cytochrome P450 3A4, translating into poor human liver microsomal stability [1]. N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide shares this cyclohexyl sulfonamide core structure, which is known to confer metabolic instability relative to oxetane-modified derivatives designed to block this oxidation pathway [1][2].

Drug Metabolism Cytochrome P450 Lead Optimization

4-Fluoro-2-methyl vs. 4-Chloro Substitution Impact

Within the cyclohexyl sulfonamide class, the 4-fluoro-2-methyl substitution pattern on the benzenesulfonamide ring represents a distinct electronic and steric profile compared to 4-chloro analogs. Patent literature on gamma-secretase inhibitors extensively describes 4-chlorophenyl sulfonyl derivatives (e.g., MRK-560 and related cyclohexyl sulfones) as potent, orally active leads [1][2]. The 4-fluoro substitution in N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide introduces stronger electron-withdrawing character (σp = 0.06 for F vs. 0.23 for Cl) and smaller van der Waals radius (1.47 Å vs. 1.75 Å), which may differentially affect target binding and metabolic processing relative to the well-characterized chloro-substituted scaffolds [3].

Structure-Activity Relationship Halogen Bonding Gamma-Secretase Inhibition

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Application Scenarios


In Vitro Gamma-Secretase Inhibition & SAR

Given the extensive patent literature establishing cyclohexyl sulfonamides as gamma-secretase inhibitors [1], N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is positioned as a candidate for in vitro APP processing assays. Its moderate LogP (2.75) and TPSA (46.17 Ų) suggest favorable cell permeability for cellular gamma-secretase assays, while the 4-fluoro-2-methyl substitution provides SAR differentiation from the extensively characterized 4-chloro series. Researchers should note the potential for CYP3A4-mediated oxidation of the cyclohexyl group as a class-level metabolic liability [2] and implement appropriate stability controls.

Halogen-Dependent Target Engagement Scaffold

The 4-fluoro-2-methylbenzenesulfonamide core is known to inhibit carbonic anhydrase and COX-2 enzymes [3]. N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide combines this pharmacophore with a cyclohexyl N-substituent that modulates lipophilicity (ΔLogP ~+1.25 vs. parent) [4] and introduces a secondary amine hydrogen bond donor. This scaffold is suitable for structure-activity relationship studies examining how cycloalkyl substitution affects target engagement, selectivity, and permeability in enzyme inhibition assays.

ADME Prediction Reference Standard

With well-defined computed properties including TPSA (46.17 Ų), LogP (2.75), and rotatable bonds (3) , N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide can serve as a calibration compound for validating in silico ADME prediction models applied to sulfonamide-containing small molecules. Its moderate TPSA below the CNS threshold (60 Ų) and single hydrogen bond donor profile make it a useful benchmark for assessing predictive accuracy of permeability and solubility algorithms in the sulfonamide chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.